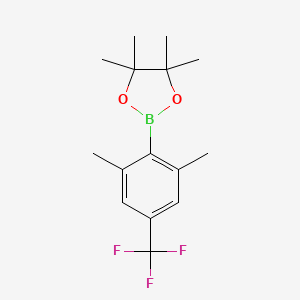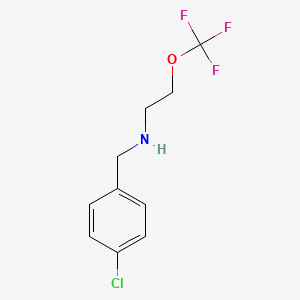![molecular formula C13H17NO2 B11759974 [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759974.png)
[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Cyclopropyl-(2-méthyl-benzyl)-amino]-acide acétique est un composé organique de formule moléculaire C13H17NO2. Il est caractérisé par la présence d'un groupe cyclopropyle, d'un groupe 2-méthyl-benzyle et d'un groupe amino-acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'[Cyclopropyl-(2-méthyl-benzyl)-amino]-acide acétique implique généralement la réaction de la cyclopropylamine avec le chlorure de 2-méthylbenzyle, suivie de l'addition de la glycine. Les conditions réactionnelles incluent souvent l'utilisation d'un solvant approprié tel que le dichlorométhane ou l'éthanol, et la réaction est réalisée sous reflux pour assurer la conversion complète des réactifs.
Méthodes de production industrielle
À l'échelle industrielle, la production de l'[Cyclopropyl-(2-méthyl-benzyl)-amino]-acide acétique peut impliquer des procédés en flux continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut encore améliorer la scalabilité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
[Cyclopropyl-(2-méthyl-benzyl)-amino]-acide acétique subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium (NaOH) et l'acide chlorhydrique (HCl) sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
[Cyclopropyl-(2-méthyl-benzyl)-amino]-acide acétique a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'[Cyclopropyl-(2-méthyl-benzyl)-amino]-acide acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe cyclopropyle et le groupe amino-acide acétique jouent un rôle crucial dans son affinité de liaison et son activité. Le composé peut agir en modulant l'activité enzymatique ou en interagissant avec les récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the amino-acetic acid moiety play crucial roles in its binding affinity and activity. The compound may act by modulating enzyme activity or interacting with receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Cyclopropylamine : Partage le groupe cyclopropyle mais ne possède pas les groupes 2-méthyl-benzyle et amino-acide acétique.
2-Méthylbenzylamine : Contient le groupe 2-méthyl-benzyle mais ne possède pas les composants cyclopropyle et amino-acide acétique.
Glycine : L'acide aminé le plus simple, qui fait partie de la structure de l'[Cyclopropyl-(2-méthyl-benzyl)-amino]-acide acétique.
Unicité
[Cyclopropyl-(2-méthyl-benzyl)-amino]-acide acétique est unique en raison de sa combinaison de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques distinctes. La présence à la fois de groupes cyclopropyle et 2-méthyl-benzyle, ainsi que du groupe amino-acide acétique, en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-[cyclopropyl-[(2-methylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C13H17NO2/c1-10-4-2-3-5-11(10)8-14(9-13(15)16)12-6-7-12/h2-5,12H,6-9H2,1H3,(H,15,16) |
Clé InChI |
OYJVYSQGLLMCJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN(CC(=O)O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759895.png)

![tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11759903.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11759909.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759910.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11759918.png)
![[(2-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759920.png)
![{[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine](/img/structure/B11759940.png)


![(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11759953.png)

![5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B11759958.png)

